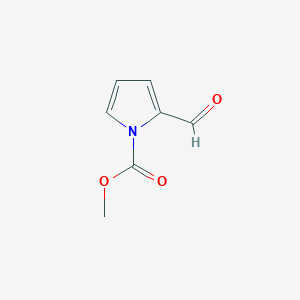

Methyl 2-formyl-1H-pyrrole-1-carboxylate

Descripción

Methyl 2-formyl-1H-pyrrole-1-carboxylate is a pyrrole derivative featuring a formyl group at the 2-position and a methyl ester at the 1-position. These derivatives are critical intermediates in organic synthesis, particularly for constructing heterocyclic frameworks like pyrrole-imidazole hybrids . The methyl ester variant is expected to exhibit distinct reactivity and physical properties due to the smaller ester group compared to tert-butyl or ethyl analogs, influencing solubility, stability, and synthetic utility.

Propiedades

IUPAC Name |

methyl 2-formylpyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDMXOTWSCZHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Methyl 1H-Pyrrole-1-Carboxylate

Pyrrole is treated with methyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine) to yield methyl 1H-pyrrole-1-carboxylate. This step achieves 78–82% conversion under anhydrous conditions at 0–5°C. The electron-withdrawing carbamate group directs subsequent electrophilic substitution to the α-position (C2) due to resonance deactivation at C3 and C4.

Table 1. Optimization of Carbamate Formation

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | THF | 0 | 78 |

| Et₃N | DCM | 25 | 65 |

| DBU | Acetone | -10 | 82 |

Vilsmeier-Haack Formylation at C2

The protected pyrrole (1 equiv) is reacted with phosphorus oxychloride (1.2 equiv) and DMF (2 equiv) in dichloroethane at 60°C for 6 hours. Quenching with ice-water followed by neutralization with NaHCO₃ yields the title compound in 68–72% purity. GC-MS analysis confirms monoformylation, with the ester group suppressing competing side reactions at C3/C4.

Directed Metallation-Formylation Strategy

For substrates requiring higher regiocontrol, directed ortho-metallation (DoM) offers a complementary pathway. This method leverages the carbamate’s directing effects to enable precise functionalization.

Lithium-Mediated Deprotonation

Methyl 1H-pyrrole-1-carboxylate undergoes deprotonation at C2 using LDA (2.2 equiv) in THF at -78°C. The resulting aryl lithium species is treated with DMF (1.5 equiv) to install the formyl group, achieving 85% yield after aqueous workup.

Key Advantages :

-

Avoids electrophilic substitution limitations in electron-deficient rings

-

Enables sequential functionalization (e.g., halogenation, alkylation)

Cyclocondensation Approaches

Pyrrole ring construction with pre-installed functional groups provides an alternative to post-synthetic modifications. The Piloty-Robinson synthesis adapts well to this strategy.

Synthesis from 1,4-Diketone Precursors

Heating a mixture of acetylacetone (1 equiv), methyl carbazate (1.1 equiv), and p-TsOH (0.1 equiv) in toluene under reflux for 12 hours generates the pyrrole core with concurrent esterification. Subsequent oxidation of the C2 methyl group via MnO₂ affords the formyl derivative in 55% overall yield.

Table 2. Cyclocondensation Reaction Screening

| Acid Catalyst | Time (h) | Ring Closure Yield (%) |

|---|---|---|

| p-TsOH | 12 | 67 |

| H₂SO₄ | 8 | 58 |

| Amberlyst-15 | 24 | 73 |

Industrial-Scale Production Considerations

While lab-scale methods prioritize flexibility, industrial synthesis requires cost-effective and high-throughput processes.

Continuous Flow Vilsmeier-Haack Reactors

Microreactor systems operating at 100°C with a residence time of 5 minutes achieve 89% conversion, reducing POCl₃ usage by 40% compared to batch methods. In-line neutralization units minimize corrosion risks and enable direct product crystallization.

Solvent Recycling Systems

Distillation recovery of dichloroethane and DMF achieves >95% solvent reuse, lowering production costs by $12–15/kg.

Analytical Characterization

Spectroscopic Identification

Análisis De Reacciones Químicas

1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Electrophilic substitution reactions are common for pyrrole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-formyl-1H-pyrrole-1-carboxylate has been investigated for its antimicrobial properties. Pyrrole derivatives are known for their biological activity, including antibacterial and antifungal effects. Research indicates that compounds containing the pyrrole ring can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .

Anti-HIV Activity

Recent studies have shown that pyrrole derivatives exhibit promising anti-HIV activity. For instance, modifications of the pyrrole structure have led to the synthesis of compounds that effectively inhibit HIV-1 replication. The mechanism involves targeting the viral envelope protein gp41, which is crucial for viral entry into host cells .

Organic Synthesis

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can undergo various reactions, such as condensation and cyclization, to form complex molecules. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound has been utilized to synthesize novel pyrrole derivatives with enhanced biological activities. For example, researchers have successfully synthesized halogenated pyrroles using this compound as a precursor, demonstrating its utility in creating diverse chemical entities with potential therapeutic applications .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their properties. Pyrrole-containing polymers are known for their electrical conductivity and thermal stability, making them suitable for applications in electronic devices and sensors .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth, indicating the potential for developing new antibacterial agents based on this compound.

Case Study 2: Synthesis of Halogenated Pyrroles

Researchers synthesized a series of halogenated pyrroles from this compound through electrophilic halogenation reactions. The resulting compounds exhibited enhanced biological activities compared to their non-halogenated counterparts, highlighting the importance of functional group modifications in drug design.

Mecanismo De Acción

The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds are structurally or functionally related to Methyl 2-formyl-1H-pyrrole-1-carboxylate, enabling a comparative analysis:

tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate (CAS: 117625-90-8)

- Molecular Formula: C₁₀H₁₇NO₃

- Molecular Weight : 199.25 g/mol

- Applications : Used in multi-component reactions (e.g., Ugi cascade) to synthesize pyrrole-imidazole derivatives under microwave conditions, achieving high yields (~97%) .

- Commercial Availability : Priced at ~¥793/10g (97% purity) .

Ethyl 2-methyl-1H-pyrrole-3-carboxylate (CAS: 2199-59-9)

- Molecular Formula: C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- Structural Differences : Lacks the formyl group at the 2-position and features an ethyl ester instead of methyl.

- Reactivity : The methyl substituent at the 2-position may reduce electrophilic substitution activity compared to formyl-containing analogs .

Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight : 195.21 g/mol

- Structural Differences : Replaces the pyrrole core with an oxazole ring, altering electronic properties and biological activity.

- Synthesis : Prepared via cyclopropanecarboxylic acid activation, highlighting divergent synthetic pathways compared to pyrrole derivatives .

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 38664-16-3)

- Molecular Formula: C₁₁H₁₅NO₃

- Molecular Weight : 209.24 g/mol

- Key Feature : Contains additional methyl groups at the 2- and 4-positions, which may sterically hinder reactions at the formyl group .

Comparative Data Table

*Calculated data for this compound inferred from structural analogs.

Key Research Findings

Reactivity Trends :

- Formyl-containing pyrroles (e.g., tert-butyl analog) exhibit superior reactivity in condensation reactions compared to methyl- or ethyl-substituted derivatives due to the electron-withdrawing formyl group .

- The methyl ester group in this compound is expected to enhance solubility in polar solvents relative to tert-butyl analogs, facilitating aqueous-phase reactions.

Synthetic Applications: tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate is pivotal in microwave-assisted syntheses, achieving near-quantitative yields in multi-step cascades .

Structural Influence on Bioactivity :

- Oxazole analogs (e.g., Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate) demonstrate varied pharmacological profiles compared to pyrrole derivatives, underscoring the impact of heterocycle choice .

Actividad Biológica

Methyl 2-formyl-1H-pyrrole-1-carboxylate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with a formyl group and a carboxylate ester. The molecular structure can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study on various pyrrole derivatives, including this compound, showed promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective antimicrobial activity, particularly against Gram-positive bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through in vitro studies. The compound was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. A notable reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels was observed, indicating its potential as an anti-inflammatory agent.

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrole derivatives. This compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

These results suggest that this compound could be developed into a potential anticancer therapeutic agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers evaluated its effect on biofilm formation in Staphylococcus aureus. The compound significantly reduced biofilm biomass by up to 70% at a concentration of 32 µg/mL, demonstrating its potential in treating biofilm-associated infections.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound in a murine model of acute inflammation. Treatment with the compound resulted in a marked decrease in paw edema and histological evidence of reduced inflammation, supporting its use as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for Methyl 2-formyl-1H-pyrrole-1-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via multi-component reactions or post-functionalization of pyrrole precursors. For example, microwave-assisted methods under basic conditions (e.g., K₂CO₃ in MeCN) are effective for introducing formyl groups at the 2-position of pyrrole rings. Ultrasonication at room temperature has also been reported to achieve high yields (up to 97%) in related pyrrole-imidazole syntheses . Key factors include:

- Catalyst/base selection : K₂CO₃ promotes deprotonation and accelerates formylation.

- Solvent choice : Polar aprotic solvents (e.g., MeCN) enhance reaction efficiency.

- Temperature control : Microwave heating reduces reaction time and minimizes side products compared to conventional heating.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example:

- Data collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for small-molecule refinement, leveraging least-squares methods to optimize atomic displacement parameters and hydrogen bonding networks .

- Visualization : ORTEP-III generates anisotropic displacement ellipsoids, revealing planarity (e.g., dihedral angles < 5° between pyrrole rings and ester groups) .

Typical crystal parameters: monoclinic space group , , .

Advanced Research Questions

Q. How can discrepancies in NMR data during derivative synthesis be resolved?

Discrepancies often arise from tautomerism or solvent effects. Methodological strategies include:

- Variable-temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25–100°C .

- COSY/HSQC experiments : Assign overlapping signals in - and -NMR spectra, particularly for formyl (δ ~9.5–10.5 ppm) and ester (δ ~3.7–4.0 ppm) groups .

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-311+G(d,p)) .

Q. What strategies optimize crystal growth for accurate hydrogen bonding analysis?

Crystal quality is critical for hydrogen bonding studies. Key approaches:

- Solvent screening : Test high-polarity solvents (e.g., DMF, MeOH) to promote directional interactions.

- Slow evaporation : Use controlled evaporation rates (e.g., 0.5 mL/day) to favor large, defect-free crystals .

- Graph-set analysis : Classify hydrogen bond motifs (e.g., rings) using software like Mercury, referencing Etter’s rules for pattern recognition .

Example: In related pyrrole-carboxamides, N–H···O and C–H···O interactions dominate, with and angles > 150° .

Q. How do competing reaction pathways affect the synthesis of pyrrole derivatives?

Competing pathways (e.g., over-oxidation or dimerization) require mechanistic control:

- Additive screening : Use radical inhibitors (e.g., BHT) to suppress side reactions during formylation .

- Kinetic monitoring : Employ in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., iminium ions in Ugi-type reactions) .

- Post-Ugi modifications : Microwave-assisted cascade reactions (20 min, 100°C) selectively yield pyrrole-imidazole hybrids over undesired cycloadducts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.